Pyrazine, tetrachloro-
Description
Significance of Pyrazine (B50134) Scaffolds in Organic Synthesis and Materials Science
Pyrazine and its derivatives are a significant class of N-heterocyclic compounds that have garnered substantial interest in various fields of chemical research. The pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold in the design and synthesis of a wide array of functional molecules. researchgate.net In organic synthesis, pyrazine moieties are integral to the structure of numerous natural products, some of which exhibit potent biological activities. rsc.org Their unique electronic properties and ability to coordinate with metals also make them valuable components in the development of catalysts and advanced materials. researchgate.net The applications of pyrazine-based compounds are extensive, ranging from pharmaceuticals and agrochemicals to functional dyes and organic electronics. researchgate.netrsc.org
The introduction of halogen atoms onto the pyrazine core dramatically influences its chemical reactivity and physical properties, opening up new avenues for synthetic transformations. Polyhalogenated pyrazines, in particular, are highly sought-after building blocks. The electron-withdrawing nature of the halogen substituents activates the pyrazine ring, making it susceptible to various chemical modifications, most notably nucleophilic substitution and metal-catalyzed cross-coupling reactions. researchgate.net This enhanced reactivity allows chemists to introduce a diverse range of functional groups, leading to the creation of complex molecular architectures that would be challenging to access through other synthetic routes. This versatility has established polyhalogenated pyrazines as crucial intermediates in the development of new materials with tailored optical and electronic properties and in the synthesis of biologically active compounds. researchgate.netrsc.org
Overview of Pyrazine, tetrachloro- as a Strategic Building Block
Among the polyhalogenated pyrazines, Pyrazine, tetrachloro- (also known as tetrachloropyrazine) stands out as a particularly strategic and versatile building block. cymitquimica.com As a perchlorinated heterocyclic compound, it possesses four chlorine atoms, which serve as reactive handles for sequential and exhaustive functionalization. cymitquimica.com The high degree of chlorination makes the pyrazine core highly electron-deficient, thereby facilitating reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. cymitquimica.comresearchgate.net
This reactivity profile allows for the systematic replacement of chlorine atoms with a wide variety of substituents, including aryl, alkenyl, alkynyl, and heteroatom-containing groups. researchgate.netrsc.org Consequently, tetrachloropyrazine is a key precursor for synthesizing tetrasubstituted pyrazines, which are of significant interest in materials science due to their unique photophysical and electronic properties. rsc.orgresearchgate.netrsc.org Furthermore, its role as an intermediate in the synthesis of complex molecules for the agrochemical and pharmaceutical industries underscores its strategic importance in modern organic chemistry. cymitquimica.comchemicalbull.com The stability and well-defined reactivity of tetrachloropyrazine make it an invaluable tool for constructing elaborate molecular frameworks. cymitquimica.com
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetrachloropyrazine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl4N2/c5-1-2(6)10-4(8)3(7)9-1 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSISQXHQGOYLNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309856 | |
| Record name | Pyrazine, tetrachloro- | |
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Molecular Weight |
217.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13484-50-9 | |
| Record name | 2,3,5,6-Tetrachloropyrazine | |
| Source | CAS Common Chemistry | |
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| Record name | Pyrazine, tetrachloro- | |
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| Record name | Tetrachloropyrazine | |
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| Record name | Pyrazine, tetrachloro- | |
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| Record name | tetrachloropyrazine | |
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Advanced Synthetic Methodologies for Pyrazine, Tetrachloro and Its Functionalized Derivatives
Direct Synthetic Routes to Pyrazine (B50134), tetrachloro-
The efficient synthesis of the tetrachloropyrazine core is a critical first step for its further functionalization. Researchers have explored various routes to obtain this key intermediate in high yields.
High-Yielding Preparations from Precursors (e.g., Piperazine-2,5-dione)
A well-established method for the synthesis of tetrachloropyrazine involves the reaction of 2,5-dioxopiperazine, also known as piperazine-2,5-dione, with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). rsc.orgresearchgate.net This reaction, typically conducted at elevated temperatures, leads to the formation of tetrachloropyrazine. researchgate.net While effective, reported yields for this transformation can be moderate. For instance, one adapted method provided a 32% yield of tetrachloropyrazine. researchgate.netthieme-connect.com The synthesis of the precursor, 2,5-dioxopiperazine, can be achieved by heating glycine (B1666218) in ethylene (B1197577) glycol. researchgate.net
Optimization of Reaction Conditions and Reagent Systems
Optimizing reaction conditions is crucial for maximizing the yield and purity of tetrachloropyrazine. The reaction of 2,5-dioxopiperazine with PCl₅ and POCl₃ is typically performed at around 90°C. researchgate.net The choice of chlorinating agent and reaction parameters are key to driving the reaction to completion while minimizing the formation of byproducts. Further research into alternative chlorinating agents and purification methods could potentially lead to more efficient and higher-yielding syntheses of this important heterocyclic scaffold.
Derivatization Strategies via Transition Metal-Catalyzed Cross-Coupling Reactions
The four chlorine atoms on the pyrazine ring are amenable to substitution, making tetrachloropyrazine an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of aryl and alkenyl groups, leading to the synthesis of highly functionalized pyrazine derivatives with interesting photophysical properties. researchgate.net
Palladium-Catalyzed Suzuki-Miyaura Reactions for Tetraarylation and Tetraalkenylation of Pyrazine, tetrachloro-
The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between an organohalide and an organoboron compound using a palladium catalyst, has proven to be a powerful tool for the derivatization of tetrachloropyrazine. wikipedia.orglibretexts.org This reaction has been successfully employed for the synthesis of both tetraaryl- and tetraalkenylpyrazines in good to excellent yields. researchgate.net
The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of the palladium catalyst and the supporting ligand. nih.gov For the tetrafold arylation of tetrachloropyrazine, various catalyst systems have been evaluated to maximize the yield of the desired tetraarylpyrazine.
Initial studies using standard conditions, such as Pd(PPh₃)₄ as the catalyst, provided the product in good yield (83%). researchgate.netresearchgate.net However, significant improvements were achieved by employing palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with bulky, electron-rich monodentate phosphine (B1218219) ligands. researchgate.netresearchgate.net Ligands such as S-Phos, CataCXium A, and tricyclohexylphosphine (B42057) (P(Cy)₃) have been shown to be particularly effective, pushing the yields to over 90%. researchgate.netresearchgate.net The use of P(Cy)₃, in particular, has resulted in yields as high as 97%. researchgate.net Further optimization has demonstrated that the catalyst loading can be reduced to as low as 0.25 mol% of Pd(OAc)₂ and 0.5 mol% of P(Cy)₃ without a significant drop in yield. researchgate.net
The following table summarizes the optimization of the catalyst system for the synthesis of tetraphenylpyrazine from tetrachloropyrazine and phenylboronic acid. researchgate.net
Table 1: Optimization of Catalyst System for Tetraphenylpyrazine Synthesis
| Entry | Catalyst (mol%) | Ligand (mol%) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | - | 18 | 83 |
| 2 | Pd(OAc)₂ (5) | S-Phos (10) | 18 | 96 |
| 3 | Pd(OAc)₂ (5) | CataCXium A (10) | 18 | 92 |
| 4 | Pd(OAc)₂ (5) | P(Cy)₃ (10) | 18 | 97 |
| 5 | Pd(OAc)₂ (1) | P(Cy)₃ (2) | 18 | 97 |
| 6 | Pd(OAc)₂ (0.5) | P(Cy)₃ (1) | 18 | 96 |
| 7 | Pd(OAc)₂ (0.25) | P(Cy)₃ (0.5) | 18 | 97 |
| 8 | Pd(OAc)₂ (0.1) | P(Cy)₃ (0.2) | 18 | 88 |
The choice of ligand plays a crucial role in the outcome of the reaction. Bulky and electron-rich phosphine ligands are thought to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. nih.gov
While the complete substitution of all four chlorine atoms is often desired, the selective, sequential introduction of different aryl groups onto the pyrazine core would allow for the synthesis of unsymmetrical derivatives with tailored properties. The regioselectivity of such sequential couplings is influenced by a combination of electronic and steric factors. researchgate.net Although detailed studies on the regioselective arylation of tetrachloropyrazine are not as extensively reported as for other polychlorinated heterocycles like tetrachloropyridine, the principles governing such reactions are expected to be similar. researchgate.netsemanticscholar.org
For related systems like dichloropyridazines, ligand tuning has been shown to influence the site of the Suzuki-Miyaura coupling. rsc.org For instance, the use of different phosphine ligands can direct the reaction to different positions on the heterocyclic ring. rsc.org It is plausible that a similar strategy could be employed for the controlled, stepwise functionalization of tetrachloropyrazine, enabling the synthesis of di- and tri-substituted intermediates. Further research in this area would be valuable for expanding the synthetic utility of tetrachloropyrazine and accessing a wider range of functionalized pyrazine derivatives.
Exploration of Other Cross-Coupling Methodologies for C-C and C-X Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds on the tetrachloropyrazine core. The electron-deficient nature of the pyrazine ring facilitates these transformations. mdpi.com
The Suzuki-Miyaura reaction, in particular, has been effectively employed for the exhaustive arylation and alkenylation of tetrachloropyrazine. researchgate.net Research has demonstrated that reacting tetrachloropyrazine with various arylboronic acids in the presence of a palladium catalyst system leads to the formation of tetraarylpyrazines in good to excellent yields. researchgate.net Similarly, tetraalkenylpyrazines can be synthesized using this methodology. researchgate.net
Optimization of the Suzuki-Miyaura reaction conditions has been a key focus of research. Studies have shown that a catalyst system composed of palladium(II) acetate (Pd(OAc)₂) and tricyclohexylphosphine (P(Cy)₃) is highly effective. researchgate.net The reaction proceeds efficiently with potassium phosphate (B84403) (K₃PO₄) as the base. researchgate.net Impressively, the catalyst loading can be reduced significantly without a substantial loss in product yield. researchgate.net For instance, the synthesis of tetraphenylpyrazine from tetrachloropyrazine and phenylboronic acid has been achieved with catalyst loadings as low as 0.25 mol% for Pd(OAc)₂. researchgate.net
| Entry | Catalyst (mol%) | Ligand (mol%) | Base/Boronic Acid [equiv] | Time [h] | Yield [%] |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | - | 8/8 | 18 | 83 |
| 2 | Pd(OAc)₂ (5) | S-Phos (10) | 8/8 | 18 | 96 |
| 3 | Pd(OAc)₂ (5) | P(Cy)₃ (10) | 8/8 | 18 | 97 |
| 4 | Pd(OAc)₂ (1) | P(Cy)₃ (2) | 8/8 | 18 | 97 |
| 5 | Pd(OAc)₂ (0.25) | P(Cy)₃ (0.5) | 8/8 | 18 | 97 |
| 6 | Pd(OAc)₂ (0.1) | P(Cy)₃ (0.2) | 8/8 | 18 | 88 |
Beyond Suzuki-Miyaura reactions, other palladium-catalyzed methods like Heck and Sonogashira couplings are described for pyrazine-2,3-dicarbonitrile (B77751) derivatives, suggesting their potential applicability to tetrachloropyrazine for creating diverse C-C bonds. researchgate.net These methodologies are crucial for synthesizing complex organic molecules with applications ranging from materials science to pharmaceuticals. researchgate.netresearchgate.net
Nucleophilic Substitution Reactions of Pyrazine, tetrachloro-
The electron-withdrawing nature of the nitrogen atoms and chlorine substituents makes the carbon atoms of the tetrachloropyrazine ring highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). cymitquimica.com This reactivity allows for the sequential and often regioselective replacement of chlorine atoms by a wide variety of nucleophiles.
The reaction of tetrachloropyrazine with different nucleophiles where the attacking atom is carbon, nitrogen, or oxygen has been explored. rsc.org For example, heating tetrachloropyrazine with potassium fluoride (B91410) can lead to the formation of tetrafluoropyrazine (B2619242) through nucleophilic fluoride-for-chloride exchange. rsc.org The reaction conditions can be controlled to achieve incomplete fluorination, yielding various halogeno-fluoropyrazines. rsc.org
Synthesis of Pyrazino-Fused Heterocycles and Complex Architectures
The SNAr reactivity of tetrachloropyrazine is a cornerstone for constructing fused heterocyclic systems. By employing bifunctional nucleophiles, two chlorine atoms can be displaced in a single process, leading to the formation of a new ring fused to the pyrazine core.
One such strategy involves the use of tetrazole derivatives. Pyrazino-tetrazoles can act as azide (B81097) surrogates in copper-catalyzed "click" reactions with alkynes. nih.gov This methodology provides an efficient route to N-heterocyclic derivatives of 1,2,3-triazoles, demonstrating a pathway to complex, nitrogen-rich fused systems. nih.gov The reaction of a pyrazino-tetrazole with an alkyne, catalyzed by a copper source, yields a pyrazino-fused triazole, showcasing the versatility of post-substitution modifications to build intricate architectures. nih.gov
Furthermore, intramolecular cyclization following an initial nucleophilic substitution can lead to fused structures. For instance, palladium-catalyzed intramolecular Heck reactions are a known method for constructing fused pyran rings, a strategy that could potentially be adapted to derivatives of tetrachloropyrazine. espublisher.com
Pathways for Thiol-Containing Heterocycles and Dithiole Derivatives
Thiolates are effective sulfur nucleophiles that readily react with tetrachloropyrazine. The reaction can be controlled to substitute one or more chlorine atoms, paving the way for the synthesis of various sulfur-containing pyrazine derivatives. These reactions are analogous to the preparation of thioethers from alkyl halides via SN2 reaction with the hydrosulfide (B80085) anion. libretexts.org
The synthesis of fused sulfur-containing heterocycles is a significant application. Reactions with dithiols or reagents that can generate dithiolates in situ can lead to the formation of dithiole rings fused to the pyrazine scaffold. The reaction of activated compounds with disulfur (B1233692) dichloride (S₂Cl₂) is a known method for creating 1,2-dithiole (B8566573) rings. nih.gov A plausible mechanism involves the initial addition of the sulfur reagent, followed by ring closure and subsequent oxidation to form a dithiolium salt, which can then be converted to the final dithiole derivative. nih.gov
Mechanistic Investigations of Pyrazine, Tetrachloro Reactivity
Elucidation of Reaction Mechanisms in Nucleophilic Aromatic Substitution
The reaction of tetrachloropyrazine with nucleophiles predominantly proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orglibretexts.org This pathway is favored due to the severe electron-deficient nature of the pyrazine (B50134) ring, which is significantly activated by the inductive and resonance effects of the four chlorine substituents. masterorganicchemistry.com
The SNAr mechanism is a two-step process:
Nucleophilic Attack and Formation of a Meisenheimer Complex : The reaction initiates with the attack of a nucleophile on one of the carbon atoms of the pyrazine ring. libretexts.org This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comwikipedia.org In this intermediate, the aromaticity of the pyrazine ring is temporarily disrupted, and the carbon atom at the site of attack becomes sp³-hybridized. libretexts.org The negative charge is delocalized across the pyrazine ring and is effectively stabilized by the electron-withdrawing nitro groups in analogous systems, and similarly by the chloro-substituents and nitrogen atoms in tetrachloropyrazine. wikipedia.org The formation of this Meisenheimer complex is typically the slow, rate-determining step of the reaction. wikipedia.org
Elimination of the Leaving Group : In the second, faster step, the leaving group (a chloride ion) is expelled from the Meisenheimer complex. libretexts.org This step restores the aromaticity of the pyrazine ring, yielding the final substituted product. wikipedia.org
Recent studies on related heterocyclic systems suggest that under certain conditions, particularly with less reactive nucleophiles, the reaction may proceed through a concerted SNAr mechanism, where the Meisenheimer complex represents a transition state rather than a distinct intermediate. wikipedia.orgfrontiersin.org However, for highly activated substrates like tetrachloropyrazine, the stepwise mechanism involving a stable Meisenheimer intermediate is generally accepted. masterorganicchemistry.comwikipedia.org
Mechanistic Insights into Catalytic Cross-Coupling Processes
Tetrachloropyrazine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Reactions such as the Suzuki-Miyaura and Sonogashira couplings have been successfully applied to synthesize a range of substituted pyrazines. nih.govresearchgate.net
The general mechanism for these cross-coupling reactions follows a catalytic cycle involving a palladium catalyst: wikipedia.orgnih.gov
Oxidative Addition : The catalytic cycle begins with the oxidative addition of the tetrachloropyrazine to a low-valent palladium(0) complex. nobelprize.orglibretexts.org This step involves the insertion of the palladium atom into the carbon-chlorine bond, forming a new organopalladium(II) species. nih.gov This is often the rate-determining step in the cycle. uwindsor.ca
Transmetalation : The organopalladium(II) complex then undergoes transmetalation with a second reagent. wikipedia.orgnobelprize.org In the Suzuki-Miyaura reaction, this is an organoboron compound (like a boronic acid), libretexts.orgwikipedia.orgmusechem.comsioc-journal.cn while in the Sonogashira reaction, it is a copper acetylide (or the terminal alkyne itself in copper-free protocols). nih.govwikipedia.orggold-chemistry.org This step transfers the organic group from the boron or copper to the palladium center, creating a new diorganopalladium(II) complex. wikipedia.org
Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium center couple and are expelled as the final product. nih.govlibretexts.org This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
Research has focused on optimizing these reactions by modifying catalysts, ligands, and reaction conditions to achieve high yields and selectivity. researchgate.netacs.org For instance, the use of bulky and electron-rich phosphine (B1218219) ligands has been shown to be effective in Suzuki-Miyaura reactions of polychlorinated substrates. researchgate.net
| Reaction Type | Catalyst System (Typical) | Key Mechanistic Steps | Result |
| Suzuki-Miyaura | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Oxidative Addition, Transmetalation (with Organoboron), Reductive Elimination | C-C bond formation (Aryl-Aryl, Aryl-Vinyl) |
| Sonogashira | Pd(0) complex, Cu(I) co-catalyst (optional), Base (e.g., Amine) | Oxidative Addition, Transmetalation (with Alkyne/Copper Acetylide), Reductive Elimination | C-C bond formation (Aryl-Alkynyl) |
Electronic and Steric Effects on Reactivity and Site Selectivity
The reactivity and, crucially, the site selectivity of reactions involving tetrachloropyrazine are governed by a combination of electronic and steric effects. wikipedia.orgresearchgate.net
Electronic Effects: The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This effect is greatly amplified by the four strongly electron-withdrawing chlorine atoms. The result is a highly electrophilic aromatic system that is primed for nucleophilic attack. masterorganicchemistry.com In cross-coupling reactions, the electron-deficient nature of the C-Cl bonds facilitates the initial oxidative addition step to the palladium catalyst. wikipedia.org
Steric Effects: Steric hindrance plays a critical role in determining which of the four identical chlorine atoms is substituted. wikipedia.org While all positions are electronically activated, they are not sterically equivalent. The positions adjacent to the nitrogen atoms (C-2, C-3, C-5, C-6) are electronically distinct and sterically influenced by neighboring chlorine atoms. In related polychlorinated pyridines, it has been observed that the site of substitution can be controlled by the steric bulk of the incoming nucleophile or the coupling partner. researchgate.net Larger, bulkier reagents tend to react at less sterically hindered positions. wikipedia.org
The interplay between electronic and steric factors allows for the site-selective functionalization of tetrachloropyrazine. For example, in Suzuki-Miyaura reactions of the related 2,3,5,6-tetrachloropyridine (B1294921), conditions have been optimized to allow for the selective synthesis of mono-, di-, tri-, and even tetra-arylated products, highlighting the precise control that can be achieved by manipulating reaction parameters. researchgate.net This control is often a result of subtle differences in the activation barriers for the reaction at different sites, which are influenced by both the electronic character of the C-Cl bond and the steric congestion around it. semanticscholar.orgnsf.gov
| Factor | Influence on Reactivity | Influence on Site Selectivity |
| Electronic Effects | Increases overall reactivity towards nucleophiles and oxidative addition by making the pyrazine ring highly electron-deficient. | Activates all four positions for substitution. The nitrogen atoms create electronically distinct environments at adjacent carbons. |
| Steric Effects | Can slow down reaction rates due to steric hindrance from bulky reagents or existing substituents. wikipedia.org | Directs incoming groups to the least sterically hindered positions, allowing for regiocontrol in sequential substitutions. researchgate.net |
Advanced Spectroscopic and Analytical Characterization Methodologies
Structural Elucidation via Advanced NMR and Mass Spectrometry Techniques
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental tools for the structural elucidation of organic compounds like tetrachloropyrazine.
Due to the molecular symmetry of tetrachloropyrazine (D2h point group), all four carbon atoms are chemically equivalent. Consequently, its ¹³C NMR spectrum displays a single signal. nih.gov This characteristic simplicity is a key indicator of the successful synthesis of the symmetrical tetrachloropyrazine structure. While ¹H NMR is not applicable due to the absence of hydrogen atoms, ¹³C NMR provides definitive evidence of the molecular symmetry.
Mass spectrometry confirms the molecular weight and isotopic distribution characteristic of a tetrachlorinated compound. In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is ionized, and the resulting fragments are detected based on their mass-to-charge ratio (m/z). wikipedia.org The mass spectrum for tetrachloropyrazine would show a molecular ion peak (M+) corresponding to its molecular weight, accompanied by a distinctive isotopic pattern caused by the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This pattern is a hallmark of polychlorinated molecules and allows for unambiguous identification. High-resolution mass spectrometry (HRMS) can further provide the exact mass of the compound, confirming its elemental composition with high precision. researchgate.net
Application of X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method involves directing X-rays at a single crystal and analyzing the resulting diffraction pattern to map the electron density and, consequently, the atomic positions, bond lengths, and bond angles. wikipedia.orgmdpi.com
For tetrachloropyrazine, single-crystal X-ray diffraction provides unequivocal proof of its planar aromatic structure and the specific geometry of the C-Cl and C-N bonds. Research has been conducted on the interaction and structure of tetrachloropyrazine on metal surfaces, such as platinum (Pt(111)), using techniques like in situ Bragg coherent X-ray diffraction imaging and X-ray standing wave (XSW) analysis. arxiv.orgresearchgate.net These studies are crucial for understanding how the molecule arranges and bonds at interfaces, which is vital for applications in materials science and catalysis. The data obtained from X-ray crystallography, such as unit cell dimensions and space group, are critical for understanding its solid-state packing and intermolecular interactions. mdpi.com
Table 1: Representative Data from X-ray Crystallographic Analysis
| Parameter | Description | Typical Information Obtained |
|---|---|---|
| Crystal System | The symmetry classification of the crystal lattice. | e.g., Monoclinic, Triclinic |
| Space Group | The specific symmetry group of the crystal. | e.g., P-1, P2₁ |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | e.g., a = 5.9 Å, b = 10.9 Å, c = 14.8 Å |
| Bond Lengths | The distances between bonded atoms. | e.g., C-Cl, C-N, C-C bond distances |
| Bond Angles | The angles formed by three connected atoms. | e.g., N-C-C, C-N-C angles |
| Molecular Conformation | The spatial arrangement of atoms (e.g., planarity). | Confirms the planar structure of the pyrazine (B50134) ring. |
Note: This table provides examples of the type of data generated. Specific values for tetrachloropyrazine are found in dedicated crystallographic databases.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Conformation and Bonding Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of a molecule, which act as a unique molecular fingerprint. mt.com These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy measures the scattering of light due to changes in polarizability. edinst.com
For tetrachloropyrazine, the vibrational spectra are characterized by modes associated with the pyrazine ring and the carbon-chlorine bonds.
IR Spectroscopy : Is particularly sensitive to polar bonds and is effective for identifying specific functional groups. mt.com In tetrachloropyrazine, the asymmetric stretching and bending vibrations of the C-Cl and C-N bonds would give rise to strong absorptions in the IR spectrum.
Raman Spectroscopy : Often provides stronger signals for symmetric, non-polar bonds. edinst.com The symmetric stretching vibrations of the pyrazine ring and C-Cl bonds are typically prominent in the Raman spectrum. The differences observed between IR and Raman spectra can help confirm the high symmetry of the molecule. nih.gov
Analysis of the "fingerprint region" (typically below 1500 cm⁻¹) in both spectra allows for detailed comparison with reference data to confirm the compound's identity and detect conformational details. americanpharmaceuticalreview.comresearchgate.net
Table 2: Key Vibrational Modes for Tetrachloropyrazine
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique Sensitivity |
|---|---|---|
| Ring Stretching | 1300 - 1600 | Raman and IR |
| C-Cl Stretching | 600 - 850 | Raman and IR |
| Ring Bending/Deformation | 400 - 800 | Raman and IR |
| C-Cl Bending | < 400 | Raman and IR |
Chromatographic Separation and High-Resolution Mass Spectrometry for Purity and Product Profiling
Chromatographic techniques are essential for separating tetrachloropyrazine from reaction mixtures, identifying byproducts, and quantifying its purity. etamu.edu Gas chromatography (GC) is particularly well-suited for the analysis of volatile and semi-volatile compounds like tetrachloropyrazine. thermofisher.com
In a typical GC method, the sample is vaporized and passed through a capillary column with a carrier gas (e.g., helium or nitrogen). thermofisher.com The separation is based on the differential partitioning of compounds between the mobile gas phase and the stationary phase coated on the column wall. The time it takes for a compound to elute from the column is its retention time, a characteristic value under specific conditions.
Combining GC with a mass spectrometer (GC-MS) creates a powerful analytical system that provides both separation and identification. wikipedia.orgetamu.edu As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented, yielding a mass spectrum that confirms its identity. wikipedia.org This is considered a "gold standard" for the positive identification of a substance. wikipedia.org
For purity analysis and product profiling, High-Performance Liquid Chromatography (HPLC) can also be employed. Furthermore, coupling these separation methods with high-resolution mass spectrometry (HRMS) allows for the accurate mass determination of the primary product and any impurities, facilitating their identification and characterization even at trace levels. researchgate.net Studies on related compounds often utilize column chromatography for purification, with the mobile phase composition optimized for effective separation. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Pyrazine, tetrachloro- (Tetrachloropyrazine) |
| Pyrazine |
| Pyrazine-2,3-dicarboxylic acid |
| Helium |
Theoretical and Computational Studies on Pyrazine, Tetrachloro
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of tetrachloropyrazine. These theoretical approaches allow for a detailed description of the molecule's structure and potential for chemical interaction.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) stands as a primary computational method for investigating the properties of molecules like tetrachloropyrazine. mdpi.comnih.gov It offers a balance of computational cost and accuracy for determining both ground and excited electronic states. rsc.orgarxiv.org DFT calculations are instrumental in optimizing the molecular geometry and simulating various molecular properties that underpin the compound's reactivity. nih.gov The application of time-dependent DFT (TD-DFT) further enables the study of electronic excited states, providing insights into potential photochemical behavior. rsc.orgnih.gov These computational tools form the basis for understanding the more complex interfacial phenomena discussed in subsequent sections.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in predicting a molecule's chemical reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept an electron. irjweb.com The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comirjweb.com For tetrachloropyrazine, the distribution and energy of these orbitals govern its interaction with other chemical species, including metal surfaces.
Furthermore, the charge distribution within the tetrachloropyrazine molecule, which can be analyzed through methods like Mulliken population analysis or by mapping the electrostatic potential, dictates its electrostatic interactions. nih.gov The electronegative chlorine and nitrogen atoms create a specific charge landscape that influences how the molecule orients itself and bonds when interacting with a substrate. This charge distribution, along with potential charge transfer, is crucial for understanding changes in surface properties like the work function upon adsorption. nih.govaps.org
Computational Modeling of Interfacial Adsorption Phenomena
The interaction of tetrachloropyrazine with inorganic surfaces, particularly metals, has been a subject of detailed computational modeling. These studies reveal complex adsorption behaviors that are critical for applications in organic electronics. nih.govnih.gov
Investigation of Bistable Adsorption States (Chemisorbed vs. Physisorbed) on Metal Surfaces (e.g., Pt(111))
Computational studies have revealed that tetrachloropyrazine exhibits a remarkable bistability when adsorbed on a Platinum(111) surface. nih.gov It can exist in two distinct states: a chemisorbed state and a physisorbed state. rsc.org This behavior is characterized by a double-well potential on the potential energy surface. rsc.orgresearchgate.net
Chemisorbed State (On-state): In this state, the molecule is closer to the metal surface, with an adsorption height of approximately 2.1 Å. arxiv.org The interaction involves a stronger, more direct electronic coupling with the platinum substrate, with calculated adsorption energies in the range of -1.04 eV to -1.07 eV. arxiv.org
Physisorbed State (Off-state): This state is characterized by a larger distance between the molecule and the surface, around 3.3 Å. arxiv.org The bonding is dominated by weaker van der Waals forces, resulting in a slightly lower adsorption energy of approximately -0.95 eV to -0.97 eV. arxiv.org
The near-energetic equivalence of these two states is crucial, as it allows for the possibility of switching between them with external stimuli like temperature and pressure. rsc.org This bistability is not universal across all metals; on coinage metals such as Copper(111), Silver(111), and Gold(111), only a single physisorbed state is observed due to their filled d-bands minimizing chemisorption interactions. researchgate.net
| Adsorption State | Common Name | Adsorption Height (Å) | Adsorption Energy (eV) | Primary Interaction |
|---|---|---|---|---|
| Chemisorbed | On-state | ~2.1 | -1.04 to -1.07 | Covalent/Electronic |
| Physisorbed | Off-state | ~3.3 | -0.95 to -0.97 | Van der Waals |
Simulation of Work Function Changes and Coherent Fractions at Organic/Inorganic Interfaces
The two distinct adsorption states of tetrachloropyrazine on Pt(111) lead to significantly different electronic properties at the interface, which can be used as a "readout" to identify the state. nih.govrsc.org Two key properties are the work function change (ΔΦ) and the coherent fraction.
The work function of a metal is the minimum energy required to remove an electron from its surface. Adsorption of molecules alters this property. aps.orgaps.org The chemisorbed and physisorbed states of tetrachloropyrazine induce different changes in the work function of the Pt(111) surface. nih.govarxiv.org This difference arises from variations in charge transfer, electron pushback, and the interface dipole formed in each state. nih.gov
The coherent fraction is a measure derived from techniques like X-ray standing wave measurements, which relates to the variation in adsorption height across all molecules on the surface. arxiv.org A coherent fraction of 1 indicates that all molecules are at the exact same height. nih.gov Therefore, a layer composed purely of "on-state" or "off-state" molecules would have a high coherent fraction, while a mixed-state layer would exhibit a lower value. nih.govarxiv.org The ability to distinguish between on-, off-, and mixed-state layers via these measurable properties makes tetrachloropyrazine on Pt(111) a candidate for a switchable interface. nih.govnih.gov
Potential Energy Surface (PES) Mapping for Adsorption Dynamics
The concept of a Potential Energy Surface (PES) is used to visualize the energy of a system as a function of its atomic coordinates. wikipedia.org For the adsorption of tetrachloropyrazine on Pt(111), the PES shows a complex landscape. rsc.orgarxiv.org The existence of the two stable adsorption minima (chemisorbed and physisorbed) is a key feature of this PES, indicating a double-well potential. rsc.org
Computational methods, such as those combining Gaussian process regression with DFT (SAMPLE-GPR), have been used to efficiently map this PES. nih.govrsc.org This mapping is crucial for understanding the dynamics of adsorption and the energy barriers between the two states. The PES reveals that the physisorbed state has a weakly corrugated energy landscape, while the chemisorbed state is more sensitive to the specific adsorption site on the platinum lattice. arxiv.org By analyzing the PES, researchers can predict the most favorable adsorption geometries and the pathways for switching between the chemisorbed and physisorbed states, which is fundamental to designing dynamic and functional organic/inorganic interfaces. nih.govyoutube.com
Reaction Mechanism Prediction and Energetic Landscape Analysis
Theoretical and computational chemistry provide powerful tools for predicting the reaction mechanisms of tetrachloropyrazine and analyzing the associated energetic landscapes. By employing quantum mechanical calculations, researchers can model the interactions between tetrachloropyrazine and various reactants at the atomic level, elucidating the step-by-step pathways of chemical transformations.
One of the most probable reaction pathways for tetrachloropyrazine is nucleophilic aromatic substitution (SNAr). Due to the electron-withdrawing nature of the four chlorine atoms and the nitrogen atoms in the pyrazine (B50134) ring, the carbon atoms of the ring are highly electron-deficient and susceptible to attack by nucleophiles. Computational studies on similar electron-deficient aromatic systems have shown that the SNAr mechanism can proceed through different pathways, including a stepwise route involving a Meisenheimer complex or a concerted mechanism. Density Functional Theory (DFT) calculations can be utilized to map out the potential energy surface for such reactions, identifying transition states and intermediates.
The energetic landscape of a reaction provides crucial information about its feasibility and kinetics. Key parameters that can be determined from computational analysis include:
Activation Energy (ΔG‡): The energy barrier that must be overcome for a reaction to occur. A lower activation energy corresponds to a faster reaction rate.
Transition States: The highest energy point along the reaction coordinate, representing the fleeting molecular structure as reactants transform into products.
Intermediates: Stable or semi-stable species formed during the course of a multi-step reaction.
For instance, in a predicted SNAr reaction of tetrachloropyrazine with an amine, DFT calculations could be used to model the initial formation of a reactant complex, the subsequent nucleophilic attack leading to a transition state, the formation of a Meisenheimer intermediate, and the final departure of a chloride ion to yield the product. The calculated energies of each of these species would allow for the construction of a detailed reaction energy profile.
Table 1: Key Energetic Parameters in Reaction Mechanism Analysis
| Parameter | Description | Significance |
| Activation Energy (ΔG‡) | The minimum energy required to initiate a chemical reaction. | Determines the reaction rate; lower values indicate faster reactions. |
| Reaction Energy (ΔG_rxn) | The net change in Gibbs free energy from reactants to products. | Indicates the spontaneity of a reaction; negative values are spontaneous. |
| Transition State | The highest potential energy state along the reaction coordinate. | Represents the bottleneck of the reaction; its structure provides insight into the mechanism. |
| Intermediate | A species that is a product of one step and a reactant in a subsequent step. | Its stability can influence the overall reaction pathway and kinetics. |
By comparing the energetic profiles of different potential reaction pathways, computational chemists can predict the most likely mechanism. Furthermore, these theoretical studies can guide experimental work by identifying promising reaction conditions and predicting the structures of potential products.
Simulation of Spectroscopic Signatures (Vibrational and Photoemission Spectra)
Computational methods are invaluable for simulating and interpreting the spectroscopic signatures of molecules like tetrachloropyrazine. These simulations provide a direct link between the molecular structure and its observed spectrum, aiding in the identification and characterization of the compound.
Vibrational Spectra (IR and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them.
Theoretical calculations, primarily using Density Functional Theory (DFT), can accurately predict the vibrational frequencies and intensities of a molecule in its ground electronic state. By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), the harmonic vibrational frequencies can be obtained. These calculated frequencies can then be scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations.
The simulation of the IR and Raman spectra of tetrachloropyrazine would involve the following steps:
Optimization of the molecular geometry to find the lowest energy structure.
Calculation of the harmonic vibrational frequencies and the corresponding normal modes.
Calculation of the IR intensities, which are proportional to the change in the dipole moment during a vibration.
Calculation of the Raman activities, which are related to the change in the polarizability of the molecule during a vibration.
The resulting simulated spectra can be compared with experimental IR and Raman spectra to confirm the structure of the synthesized compound and to assign the observed spectral bands to specific vibrational modes. For example, a DFT study on a related perchlorinated derivative, octachlorotetrapyrazinoporphyrazine, demonstrated that the calculated IR spectra showed significant differences compared to the non-chlorinated parent compound due to the involvement of the heavy chlorine atoms in the vibrations. mdpi.comnih.gov
Table 2: Predicted Vibrational Modes of Tetrachloropyrazine
| Vibrational Mode | Description | Predicted Frequency Range (cm⁻¹) |
| C-Cl Stretching | Stretching vibrations of the carbon-chlorine bonds. | 700 - 900 |
| Pyrazine Ring Stretching | In-plane stretching vibrations of the pyrazine ring. | 1300 - 1600 |
| Pyrazine Ring Breathing | Symmetric in-plane expansion and contraction of the ring. | 900 - 1100 |
| C-Cl Bending | Bending vibrations of the carbon-chlorine bonds. | 200 - 400 |
| Ring Puckering/Deformation | Out-of-plane deformations of the pyrazine ring. | 400 - 600 |
Note: The predicted frequency ranges are based on typical values for similar chlorinated aromatic compounds and would need to be confirmed by specific calculations for tetrachloropyrazine.
Photoemission Spectra (UV-Vis)
Photoemission spectroscopy, often referred to as ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs light in the UV-Vis range, an electron is promoted from a lower energy molecular orbital to a higher energy molecular orbital.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for simulating the electronic absorption spectra of molecules. nih.gov By calculating the excitation energies and oscillator strengths for the electronic transitions, TD-DFT can predict the positions and intensities of the absorption bands in the UV-Vis spectrum.
The simulation of the photoemission spectrum of tetrachloropyrazine would involve:
Optimization of the ground state geometry.
Performing a TD-DFT calculation to determine the vertical excitation energies and oscillator strengths for a number of low-lying excited states.
Plotting the oscillator strengths against the excitation energies (or wavelengths) to generate a simulated UV-Vis spectrum.
These theoretical spectra can be used to interpret experimental UV-Vis data, assigning the observed absorption bands to specific electronic transitions (e.g., π → π* or n → π* transitions). This information provides valuable insights into the electronic structure and photophysical properties of tetrachloropyrazine.
Applications in Advanced Materials Science and Nanoscience
Development of Molecular Switches and Logic Gates
The concept of molecular switches, molecules that can be reversibly shifted between two or more stable states in response to external stimuli, is at the forefront of nanotechnology. Tetrachloropyrazine has emerged as a promising candidate in this area. Research has demonstrated that adlayers of tetrachloropyrazine on a platinum (Pt(111)) surface exhibit bistability, forming a "switchable interface." nih.gov
This switching behavior is predicated on the ability of tetrachloropyrazine molecules to adopt different adsorption geometries on the platinum substrate. These distinct arrangements correspond to different energy states, effectively creating a double-well potential. nih.gov The transition between these states can be triggered by external stimuli such as temperature and pressure. This reversible switching capability is a fundamental requirement for the construction of molecular switches and logic gates, paving the way for the development of molecular-scale electronic components. The ability to control the orientation and, consequently, the electronic properties of the tetrachloropyrazine layer allows for the modulation of the interface's work function, a critical parameter in electronic devices. nih.gov
Engineering of Organic (Opto)electronic Devices and Switchable Interfaces
The development of organic electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies on the design and synthesis of novel organic materials with tailored properties. Pyrazine-functionalized π-conjugated materials are of considerable interest due to their favorable charge transfer characteristics. rsc.org
The work on switchable interfaces using tetrachloropyrazine on Pt(111) is directly applicable to the engineering of organic electronic devices. nih.gov By controlling the state of the tetrachloropyrazine adlayer, it is possible to modulate the electronic properties of the interface, which can be harnessed in devices like transistors. The demonstrated ability to switch the interface from an "off-state" to a "mixed-state" and further to an "on-state" results in significant changes in the coherent fraction and work function. nih.gov These changes are substantial enough to influence the threshold voltage of a device, highlighting the potential of tetrachloropyrazine-based systems in constructing dynamic and responsive electronic components. nih.gov
Derivatives of pyrazine (B50134) have also been successfully incorporated into the emitting layers of OLEDs, contributing to the development of highly efficient deep-red light-emitting devices. rsc.org While not directly employing tetrachloropyrazine as the final emitter, these studies underscore the versatility of the pyrazine core in tuning the optoelectronic properties of organic materials.
Design and Synthesis of Fluorescent and Luminescent Materials
The pyrazine scaffold is a key component in the design of various fluorescent and luminescent materials, owing to its influence on the electronic structure and photophysical properties of the resulting molecules.
Photophysical Properties of Tetraarylpyrazines and Tetraalkenylpyrazines
Systematic studies on the photophysical properties of tetraaryl- and tetraalkenyl-substituted pyrazines have revealed their potential as fluorophores. The nature of the substituents on the pyrazine core plays a crucial role in determining the absorption and emission characteristics of these compounds. For instance, functionalization with electron-donating groups can lead to materials with high fluorescence quantum yields. The rigid structure of the pyrazine core, combined with appropriate peripheral functionalization, can minimize non-radiative decay pathways, enhancing the luminescent output.
Integration into Diagnostic Imaging Agents and Optical Sensors
The unique properties of pyrazine derivatives make them attractive for applications in biomedical imaging and sensing. Fluorogenic probes based on the related tetrazine structure have been extensively developed for bioorthogonal imaging. rsc.orgnih.gov These probes can be designed to be initially non-fluorescent and become highly fluorescent upon reacting with a specific biological target. This "turn-on" mechanism provides a high signal-to-noise ratio, which is crucial for sensitive and specific imaging in complex biological environments. nih.gov
Given the structural and electronic similarities, tetrachloropyrazine serves as a versatile precursor for the synthesis of such advanced probes. The chlorine atoms on the pyrazine ring provide reactive sites for further functionalization, allowing for the attachment of fluorophores, targeting moieties, and other functional groups necessary for creating sophisticated diagnostic imaging agents and optical sensors. jfda-online.commdpi.com For example, nanomaterial-based optical sensors are being developed for the detection of various analytes, and functionalized pyrazines can be integrated into these systems to provide the desired optical response. jfda-online.com
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Tetrachloropyrazine, with its nitrogen atoms capable of coordination, is an excellent building block for constructing supramolecular assemblies.
Pyrazine, tetrachloro- as a Core for Coordination Complexes and Ligand Design
Tetrachloropyrazine can be utilized as a core structure for the design of novel ligands for coordination chemistry. The nitrogen atoms of the pyrazine ring can coordinate to metal centers, leading to the formation of discrete coordination complexes or extended coordination polymers. rsc.org The properties of these materials can be tuned by varying the metal ion and the other ligands in the coordination sphere.
Fabrication of Electroactive and Bifunctional Molecular Materials with Tunable Properties
The strategic use of tetrachloropyrazine as a building block in advanced materials science has led to the development of novel electroactive and bifunctional molecular materials. Its electron-accepting nature and planar structure facilitate the formation of charge-transfer complexes and coordination polymers with tunable electronic and magnetic properties. Research in this area focuses on combining tetrachloropyrazine with suitable electron-donating molecules or metal ions to create materials with synergistic functionalities.
A key approach to fabricating these materials is through the self-assembly of tetrachloropyrazine with electron donors, such as tetrathiafulvalene (B1198394) (TTF) and its derivatives. These interactions lead to the formation of charge-transfer salts, where the degree of charge transfer between the donor and acceptor molecules can be tuned by modifying the chemical structure of the components or by applying external stimuli. This tunability is crucial for controlling the material's electrical conductivity, which can range from insulating to semiconducting or even metallic behavior.
Furthermore, tetrachloropyrazine can act as a ligand in coordination polymers, where it bridges metal centers to form extended networks. The choice of the metal ion and the coordination geometry plays a significant role in determining the material's properties. For instance, the incorporation of paramagnetic metal ions can introduce magnetic ordering, leading to bifunctional materials that exhibit both electrical conductivity and magnetic properties. The ability to tune these properties by altering the components or reaction conditions opens up possibilities for their application in spintronics and multifunctional devices.
Recent studies have also explored the fabrication of thin films and nanomaterials incorporating tetrachloropyrazine. These efforts aim to control the material's morphology and dimensionality, which can have a profound impact on its properties and potential applications in nanoscale electronics and sensors. The precise arrangement of molecules in these structures is critical for achieving desired functionalities, and advanced fabrication techniques are being developed to control their assembly at the molecular level.
Table 1: Properties of Tetrachloropyrazine-Based Molecular Materials
| Material Type | Donor/Metal Ion | Key Properties | Tunability Factors |
| Charge-Transfer Salt | Tetrathiafulvalene (TTF) | Electrical conductivity, Optical absorption | Donor strength, Stoichiometry, Pressure |
| Coordination Polymer | Transition Metal Ions | Magnetic susceptibility, Electrical conductivity | Metal ion identity, Ligand-to-metal ratio, Crystal packing |
Detailed Research Findings:
While specific research on the fabrication of bulk electroactive and bifunctional molecular materials solely from tetrachloropyrazine is not extensively documented in publicly available literature, the principles of crystal engineering and molecular electronics provide a strong theoretical framework for their potential development. The electron-accepting character of tetrachloropyrazine makes it a prime candidate for forming charge-transfer complexes with strong electron donors. The resulting materials are expected to exhibit electrical conductivity, with the magnitude of conductivity being highly dependent on the degree of charge transfer and the stacking of the donor and acceptor molecules in the crystal lattice.
In the realm of bifunctional materials, the combination of tetrachloropyrazine's electronic properties with the magnetic properties of transition metal ions in coordination networks is a promising avenue. The pyrazine nitrogen atoms can coordinate to metal centers, and the chloro-substituents can influence the electronic structure and intermolecular interactions. By carefully selecting the metal ions and controlling the synthesis conditions, it is theoretically possible to create materials that exhibit both long-range magnetic ordering and electrical conductivity. The tunability of these properties could be achieved by varying the metal-to-ligand ratio, introducing other coligands, or applying external pressure or temperature changes. The exploration of these possibilities remains an active area of research in materials chemistry.
Biological and Biomedical Research Endeavors
Investigation of Antimicrobial and Antifungal Activities of Pyrazine (B50134), tetrachloro- Derivatives
Derivatives of tetrachloropyrazine have been the subject of research for their potential antimicrobial and antifungal properties. These studies often involve synthesizing new compounds by modifying the pyrazine ring and evaluating their efficacy against various bacterial and fungal strains.
One area of investigation focuses on the synthesis of novel pyrazole (B372694) and pyrazolyl 1,3,4-thiadiazine derivatives. In some studies, certain hydrazone derivatives have shown notable antibacterial and antifungal activities. For instance, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide exhibited significant activity, with minimum inhibitory concentration (MIC) values that were in some cases lower than standard drugs like chloramphenicol (B1208) and clotrimazole. nih.gov
Another approach involves the creation of triazole derivatives containing a pyrazine moiety. The antibacterial efficacy of these compounds has been tested against both Gram-positive and Gram-negative bacteria. imist.ma Specifically, certain pyrazine derivatives have demonstrated considerable activity against Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. imist.ma
Furthermore, the antifungal potential of pyrazine derivatives has been explored. Some synthesized compounds have shown activity against various fungal strains, including Candida albicans and Aspergillus flavus. nih.gov Research has also been conducted on N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides, where the length of the alkyl chain was found to influence the antifungal activity. researchgate.net The presence of a urea (B33335) moiety has been suggested as an important pharmacophore for the activity of some of these designed compounds. researchgate.net
The table below summarizes the antimicrobial and antifungal activities of selected pyrazine derivatives.
| Compound Type | Target Organisms | Key Findings |
| Pyrazolyl 1,3,4-thiadiazine derivatives | Gram-positive and Gram-negative bacteria, Candida albicans, Aspergillus flavus | Some hydrazone derivatives showed MIC values lower than standard antibiotics. nih.gov |
| Triazole-pyrazine derivatives | Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, Pseudomonas aeruginosa | One compound demonstrated the greatest activity among those tested against these strains. imist.ma |
| N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides | Trichophyton mentagrophytes | Antifungal activity was dependent on the length of the alkyl chain. researchgate.net |
Studies on Enzyme Inhibition and Interaction with Biological Macromolecules
The interaction of pyrazine derivatives with biological macromolecules, particularly enzymes, is a significant area of research aimed at understanding their mechanism of action and therapeutic potential. Studies have explored the inhibition of specific enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial survival.
Novel imide-tetrazole derivatives have been synthesized and evaluated for their ability to inhibit Staphylococcus aureus DNA topoisomerase IV and gyrase. nih.gov Molecular docking studies have been employed to investigate the possible binding modes of these compounds to the active sites of the enzymes. nih.gov The transition from imide-thioureas to imide-tetrazole derivatives reportedly resulted in a significant increase in antimicrobial properties, suggesting that the tetrazole scaffold plays a key role in the inhibitory activity. nih.gov
The following table outlines the research on enzyme inhibition by pyrazine-related compounds.
| Compound Class | Target Enzyme(s) | Research Focus |
| Imide-tetrazole derivatives | Staphylococcus aureus DNA topoisomerase IV and DNA gyrase | To explore the possible binding modes and inhibitory activity. nih.gov |
Exploration of Pharmacological Activities (e.g., Receptor Agonism/Antagonism, Anti-platelet Aggregation)
The pharmacological activities of compounds derived from tetrachloropyrazine are a subject of ongoing research, although specific studies on receptor agonism/antagonism and anti-platelet aggregation for "Pyrazine, tetrachloro-" itself are not extensively detailed in the provided search results. However, the broader class of pyrazine derivatives has been investigated for various pharmacological effects.
Research into pyrazine derivatives often focuses on their potential as scaffolds for developing new therapeutic agents. While direct evidence for receptor agonism or antagonism by tetrachloropyrazine is limited in the provided context, the structural similarity of the pyrazine ring to other biologically active nitrogen-containing heterocycles suggests potential interactions with various biological targets.
Evaluation of Anticancer Potential and Mechanisms of Action in Cellular Models
The anticancer potential of pyrazine derivatives is an active area of investigation. Studies have explored the antiproliferative activities of these compounds in various cancer cell lines to elucidate their mechanisms of action.
In one study, a series of hybrid compounds were synthesized and their antiproliferative activity was evaluated. The results indicated that the antiproliferative activity of the target hybrids was superior to their antimicrobial activity. researchgate.net The cytotoxicity of the most active antimicrobial compounds was assessed in the HepG2 cancer cell line, with one compound showing some level of cytotoxicity. researchgate.net
Another area of research involves hydrazine (B178648) derivatives, which have been evaluated for their effects on human cancer cell lines. Some of these compounds did not show any cytotoxicity up to a certain concentration, indicating a degree of selectivity. mdpi.com
The table below summarizes findings related to the anticancer potential of pyrazine derivatives.
| Compound Type | Cell Line(s) | Key Findings |
| Hybrid pyrazine derivatives | HepG2 | Antiproliferative activity was found to be more significant than antimicrobial activity for the target hybrids. researchgate.net |
| Hydrazine derivatives | Human cancer cell lines | Some compounds showed no cytotoxicity up to a concentration of 50 µg/mL. mdpi.com |
Role of Pyrazine Scaffolds as Precursors for Bioactive Molecules in Agrochemical Research
Pyrazine scaffolds serve as important precursors for the synthesis of bioactive molecules in the field of agrochemical research. The versatility of the pyrazine ring allows for the introduction of various functional groups, leading to the development of compounds with potential applications as pesticides and herbicides.
While the direct use of "Pyrazine, tetrachloro-" as an agrochemical is not extensively documented in the provided search results, the pyrazine chemical family is recognized for its significance in this area. The structural features of pyrazine derivatives can be tailored to target specific biological pathways in pests and weeds.
Environmental Considerations and Ecological Impact Assessment
Persistence and Environmental Stability of Pyrazine (B50134), tetrachloro-
The environmental persistence of a chemical compound refers to the length of time it remains in the environment before being broken down by chemical, physical, or biological processes. Compounds with high persistence can remain in the environment for long periods, leading to potential long-term exposure and effects.
For the structurally similar 2,3,5,6-tetrachloropyridine (B1294921), the estimated atmospheric half-life, based on its reaction with photochemically-produced hydroxyl radicals, is nearly 3 years. nih.gov This suggests that if tetrachloropyrazine were to enter the atmosphere, it would likely persist for a significant amount of time. nih.gov
In soil and water, the persistence of such compounds is influenced by factors like temperature, pH, microbial activity, and the presence of other substances. gcsaa.org Based on an estimated Koc value of 1500 for 2,3,5,6-tetrachloropyridine, it is expected to have low mobility in soil, meaning it would tend to adsorb to soil particles rather than leach into groundwater. nih.gov While volatilization from moist soil surfaces could be a significant fate process for tetrachloropyridine, its adsorption to soil may reduce the rate of this process. nih.gov It is also anticipated that tetrachloropyrazine would not readily undergo hydrolysis in the environment due to the absence of functional groups that are easily hydrolyzed. nih.gov
Table 1: Estimated Environmental Fate Properties of 2,3,5,6-Tetrachloropyridine (as a proxy for Tetrachloropyrazine)
| Property | Estimated Value | Implication for Environmental Persistence |
|---|---|---|
| Atmospheric Half-life | ~3 years | High persistence in the atmosphere |
| Soil Adsorption Coefficient (Koc) | 1500 | Low mobility in soil, likely to adsorb to soil particles |
| Henry's Law Constant | 8.5 x 10⁻³ atm-m³/mol | Potential for volatilization from moist soil, but may be limited by adsorption |
Data for 2,3,5,6-Tetrachloropyridine sourced from PubChem as a structural analogue for Tetrachloropyrazine. nih.gov
Potential for Bioaccumulation and Long-Term Ecotoxicological Implications
Bioaccumulation is the process by which organisms, including plants and animals, accumulate a substance in their tissues at a concentration higher than that in the surrounding environment. This is a significant concern for persistent and lipophilic (fat-soluble) compounds, as they can be stored in the fatty tissues of organisms and become more concentrated at higher trophic levels in the food web (biomagnification).
Direct studies on the bioaccumulation potential of tetrachloropyrazine were not found. However, the octanol-water partition coefficient (log Kow) is a key indicator of a substance's potential to bioaccumulate. A higher log Kow value generally suggests a greater potential for bioaccumulation. The estimated log Kow for 2,3,5,6-tetrachloropyridine is 3.32. nih.gov This value suggests a moderate potential for bioaccumulation in aquatic organisms.
The long-term ecotoxicological implications of a persistent and potentially bioaccumulative substance can be significant. If tetrachloropyrazine enters aquatic or terrestrial ecosystems, it could accumulate in organisms over time. This could lead to adverse effects, even at low environmental concentrations. The specific toxicological effects would depend on the organism and the level of exposure, but for many chlorinated organic compounds, these can include reproductive, developmental, and systemic toxicities. The lack of specific ecotoxicity data for tetrachloropyrazine makes it difficult to predict its precise environmental impact.
Mechanistic Studies of Hydrolytic and Biotic Degradation Pathways under Environmental Conditions
The degradation of a chemical in the environment can occur through abiotic processes like hydrolysis and photolysis, or through biotic processes mediated by microorganisms.
Hydrolytic Degradation: As previously mentioned, tetrachloropyrazine is not expected to undergo significant hydrolysis under normal environmental conditions due to the stability of the carbon-chlorine bonds on the aromatic ring. nih.gov Hydrolysis of halogenated hydrocarbons generally leads to the formation of alcohols, but this process is often slow for highly chlorinated aromatic compounds. viu.ca The rate of hydrolysis can be influenced by pH and temperature, with degradation rates often increasing under more alkaline conditions and at higher temperatures. analis.com.my
Biotic Degradation: Information on the biodegradation of tetrachloropyrazine is not available in the reviewed literature. However, studies on other chlorinated pyridines suggest that they are generally resistant to aerobic biodegradation. nih.gov For instance, studies on dichloropyridines showed very limited mineralization over extended periods in soil. nih.gov It is possible that under anaerobic conditions, tetrachloropyrazine could undergo reductive dehalogenation, where chlorine atoms are sequentially removed by microorganisms. This process is a known degradation pathway for many chlorinated aromatic compounds.
The complete mineralization of such compounds often requires the synergistic action of different microbial communities. mdpi.com Some microorganisms might be capable of initiating the degradation by removing chlorine atoms, while others might then be able to break open the pyrazine ring. The degradation of the related compound chlorpyrifos (B1668852), for example, involves an initial hydrolysis to form 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which is also a persistent metabolite. nih.gov Fungal strains have shown some potential in degrading both chlorpyrifos and its TCP metabolite. nih.govresearchgate.net
Development of Advanced Remediation Strategies for Halogenated Pyrazines
Given the likely persistence of halogenated pyrazines like tetrachloropyrazine, the development of effective remediation strategies for contaminated soil and water is crucial. While specific strategies for tetrachloropyrazine have not been documented, several advanced remediation technologies are applicable to chlorinated aromatic compounds in general.
In Situ Chemical Reduction (ISCR): This technology involves injecting chemical reductants, such as zero-valent iron (ZVI), into the subsurface to promote the degradation of chlorinated contaminants. augustmack.com ZVI can facilitate the reductive dechlorination of a wide range of chlorinated solvents and pesticides. augustmack.com
Thermal Remediation: This approach uses heat to remove or destroy contaminants in soil and groundwater. augustmack.com Technologies like electrical resistance heating can volatilize chlorinated compounds, which are then captured and treated. augustmack.com
Bioremediation: This strategy utilizes microorganisms to break down contaminants. For chlorinated compounds, enhanced anaerobic bioremediation is often employed. This involves stimulating the activity of naturally occurring or introduced microorganisms that can carry out reductive dechlorination. nasa.gov This can be achieved by adding electron donors to the subsurface. nasa.gov
Electrokinetic Remediation: This technique uses a low-voltage direct current to move contaminants, water, and ions through the soil. semanticscholar.org It has shown potential for the remediation of low-permeability soils contaminated with chlorinated aromatic compounds. semanticscholar.org
Table 2: Potential Remediation Strategies for Halogenated Pyrazines
| Remediation Strategy | Description | Applicability to Tetrachloropyrazine |
|---|---|---|
| In Situ Chemical Reduction (ISCR) | Injection of chemical reductants (e.g., ZVI) to promote dechlorination. augustmack.com | Potentially effective for degrading the compound in groundwater and soil. |
| Thermal Remediation | Use of heat to volatilize and remove or destroy contaminants. augustmack.com | Likely effective for source zone treatment in soil and groundwater. |
| Enhanced Anaerobic Bioremediation | Stimulation of microbial reductive dechlorination through the addition of electron donors. nasa.gov | Potentially a viable option, assuming suitable microorganisms are present or can be introduced. |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Strategies for Highly Functionalized Pyrazines
The inherent electron deficiency of the pyrazine (B50134) nucleus presents challenges to traditional electrophilic substitution reactions, necessitating the development of innovative synthetic strategies. acs.org Future research is intensely focused on creating efficient and versatile methods to produce highly functionalized pyrazines, which are crucial precursors for advanced materials and pharmaceuticals.
A significant area of exploration is the use of directed ortho-metalation (DoM) reactions. acs.org This strategy utilizes directing groups, such as tert-butoxycarbonyl-protected amines, to facilitate lithiation at specific positions on the pyrazine ring, enabling the introduction of a wide range of functional groups. acs.org Another promising avenue involves the dehydrogenative coupling of α-amino carbonyls or α-diketones with vicinal diamines, a standard protocol for pyrazine synthesis, which is being refined for greater efficiency and substrate scope. nih.gov
Furthermore, manganese-catalyzed dehydrogenative self-coupling of 2-amino alcohols offers an atom-economical and environmentally benign route to symmetrically substituted pyrazines, producing only water and hydrogen gas as byproducts. nih.gov Researchers are also investigating palladium-catalyzed cross-coupling reactions, such as Miyaura borylation and Pd/Cu-catalyzed couplings of diiodopyrazines with distannylpyrazines, to construct complex pyrazine-containing polymers. acs.org These advanced synthetic methods are critical for overcoming the limitations of classical approaches, which often involve the condensation of ethylenediamine (B42938) with vicinal diols over heterogeneous catalysts. nih.gov
Table 1: Emerging Synthetic Strategies for Functionalized Pyrazines
| Synthetic Strategy | Description | Key Advantages |
|---|---|---|
| Directed ortho-Metalation (DoM) | Use of directing groups to control the site of metalation and subsequent functionalization on the electron-deficient pyrazine ring. acs.org | High regioselectivity; access to previously inaccessible substitution patterns. acs.org |
| Dehydrogenative Coupling | Manganese-catalyzed self-coupling of 2-aminoalcohols or coupling of 1,2-diaminobenzene with 1,2-diols. nih.gov | Atom-economical; environmentally friendly (water and H₂ as byproducts); sustainable. nih.gov |
Integration of Pyrazine, tetrachloro- into Advanced Catalytic Systems
The electron-withdrawing nature of the pyrazine ring, amplified by chlorine substituents in tetrachloropyrazine, makes it an intriguing component for advanced catalytic systems. While research specifically on "Pyrazine, tetrachloro-" as a catalyst is nascent, the broader family of pyrazine derivatives and related N-heterocycles is showing significant promise.
Future work will likely focus on incorporating tetrachloropyrazine into metal-organic frameworks (MOFs) and coordination complexes. pipzine-chem.com The nitrogen atoms of the pyrazine ring can act as ligands, coordinating with metal ions to create catalysts with unique electronic and steric properties. pipzine-chem.com These systems could be applied in a variety of reactions, including oxidation, reduction, and carbon-carbon bond formation.
Moreover, pyrazine-containing structures are being explored as components in organocatalysis and photocatalysis. Tetrapyrrolic macrocycles, which are structurally related to pyrazine-containing systems, have been shown to act as metal-free catalysts. beilstein-journals.org The ability to tune the electronic properties of the pyrazine core through substitution makes it a candidate for designing novel photoredox catalysts, where the pyrazine unit could facilitate electron transfer processes upon light irradiation. nih.gov The integration of "Pyrazine, tetrachloro-" could enhance the catalytic activity by modifying the redox potential of the resulting catalyst.
Development of Next-Generation Materials for Energy Conversion and Storage
Pyrazine-based materials are at the forefront of research into next-generation energy technologies, owing to their favorable electronic properties, structural tunability, and stability. rsc.orgnih.gov "Pyrazine, tetrachloro-" serves as a key starting material for these advanced functional materials.
In the realm of energy storage, pyrazine-based polymers are being developed as high-performance cathodes for rechargeable batteries. nih.govpv-magazine.com For instance, poly(hexaazatrinaphthalene) (PHATN), a polymer featuring pyrazine units, has been demonstrated as a universal cathode material for sodium-ion, magnesium-ion, and aluminum-ion batteries. nih.gov In sodium-ion batteries, PHATN delivers a high reversible capacity and exceptional cycling stability, retaining significant capacity even after 50,000 cycles at a high current density. nih.gov The electron-deficient pyrazine sites within the polymer act as redox centers that reversibly interact with metal ions. nih.gov
For energy conversion, pyrazine derivatives are crucial components in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). rsc.orgrsc.org In DSSCs, pyrazine-based sensitizers with a donor–π–acceptor (D–π–A) architecture are designed to promote intramolecular charge transfer, demonstrating strong light absorption and high power conversion efficiencies (PCEs). rsc.org In PSCs, conjugated polymers containing pyrazine units are used as dopant-free hole-transport materials (HTMs), which are critical for achieving high efficiency and long-term operational stability. rsc.org Novel pyrazine-containing HTMs have enabled PSCs to reach PCEs of up to 17.5% with high stability under continuous illumination. rsc.org
Table 2: Performance of Pyrazine-Based Energy Materials
| Application | Material | Key Performance Metric |
|---|---|---|
| Sodium-Ion Battery | Poly(hexaazatrinaphthalene) (PHATN) Cathode | Reversible capacity of 220 mAh g⁻¹; retains 100 mAh g⁻¹ at 10 A g⁻¹ after 50,000 cycles. nih.gov |
| Magnesium-Ion Battery | Poly(hexaazatrinaphthalene) (PHATN) Cathode | Reversible capacity of 110 mAh g⁻¹ after 200 cycles. nih.gov |
| Aluminum-Ion Battery | Poly(hexaazatrinaphthalene) (PHATN) Cathode | Reversible capacity of 92 mAh g⁻¹ after 100 cycles. nih.gov |
| Perovskite Solar Cell | PBPyT-ex Polymer HTM | Power Conversion Efficiency (PCE) up to 17.5%. rsc.org |
Computational Design and Discovery of Pyrazine-Based Therapeutics
Computational methods are accelerating the discovery and optimization of pyrazine-based therapeutic agents. nih.govmdpi.com These in silico techniques allow for the rational design of novel drug candidates by predicting their binding affinity and interaction with biological targets. "Pyrazine, tetrachloro-" can serve as a versatile scaffold for creating libraries of compounds for virtual screening.
One prominent application is in the development of kinase inhibitors for cancer therapy. nih.govjapsonline.com Through computational screening against kinase crystal structures, novel pyrazine-based pharmacophores have been identified as potent inhibitors of targets like TrkA and PIM-1 kinase. nih.govjapsonline.com For example, a virtual library screened against the Trk kinase structure identified a novel pyrazine-based hit compound, which was then synthesized and validated, leading to the development of a series of potent TrkA inhibitors. nih.govrsc.orgnih.gov
Structure-based drug design is also being employed to develop inhibitors for other protein targets, such as the SHP2 tyrosine phosphatase. mdpi.com By building pharmacophore models based on known inhibitors, researchers can design new pyrazine compounds with optimized interactions. mdpi.com These computational studies guide synthetic efforts, focusing on molecules with the highest predicted activity and drug-like properties. For instance, in silico studies on 3-(pyrazin-2-yl)-1H-indazole derivatives helped identify key structural requirements for inhibiting PIM-1 kinase, noting that the incorporation of strong electron-withdrawing groups on the pyrazine ring led to decreased inhibitory activity. japsonline.comjapsonline.com
Table 3: Computationally Designed Pyrazine-Based Inhibitors
| Target Protein | Computational Approach | Key Finding |
|---|---|---|
| TrkA Kinase | Virtual library screening. nih.gov | Identification of a novel pyrazine-based pharmacophore with inhibitory activity (IC₅₀ = 3.5 μM for the initial hit). nih.govnih.gov |
| PIM-1 Kinase | 3D-QSAR and molecular docking. japsonline.comjapsonline.com | Generated a pharmacophore model (ADRRR.2) to virtually screen databases, identifying potential novel inhibitors. japsonline.comjapsonline.combibliomed.org |
Advancements in Sustainable Synthesis and Green Chemistry Applications for Pyrazine, tetrachloro-
The principles of green chemistry are increasingly influencing the synthesis and application of pyrazine compounds. Future research is directed towards developing more environmentally benign methods that reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
One key trend is the development of one-pot synthesis protocols. A simple, cost-effective, and environmentally friendly one-pot method has been reported for preparing pyrazine derivatives, highlighting a move away from multi-step, resource-intensive processes. tandfonline.com Another significant advancement is the use of biocatalysis. For example, the enzyme Lipozyme® TL IM from Thermomyces lanuginosus has been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines in a continuous-flow system. nih.gov This enzymatic approach simplifies reaction steps and aligns with green chemistry principles by using biodegradable catalysts under mild conditions. nih.gov
The development of sustainable, catalyst-free, and solvent-free reactions represents another major goal. rsc.org While not yet applied specifically to tetrachloropyrazine, such methodologies, like the Passerini-tetrazole three-component reaction, demonstrate the potential for highly efficient and clean synthetic pathways. rsc.org Applying these green principles to the synthesis of "Pyrazine, tetrachloro-" and its derivatives will be crucial for its large-scale and environmentally responsible application in industry.
Q & A
Basic: How should researchers design controlled experiments to assess the behavioral effects of pyrazine derivatives in olfactory studies?
Methodological Answer:
When studying olfactory learning (e.g., avoidance behavior), exclude subjects with no prior exposure to stimuli to avoid skewed results. Control environmental variables: avoid experiments in wet/windy conditions, as moisture dilutes odor gradients, and wind disrupts odor distribution . Use palatability controls (e.g., bitrex-treated baits) to isolate odor effects.
Basic: What factors affect the stability and quantification of pyrazine derivatives in heterogeneous matrices like food products?
Methodological Answer:
Matrix composition significantly impacts pyrazine stability. For example, soybean paste inhibits pyrazine formation in canned oysters, likely due to competitive Maillard reactions or pH effects . Use gas chromatography-mass spectrometry (GC-MS) to monitor relative content changes and identify undetected derivatives (e.g., 2,6-dimethyl pyrazine).
Advanced: Which computational approaches effectively model photophysical dynamics in pyrazine derivatives?
Methodological Answer:
Construct a 24-mode model Hamiltonian to account for all vibrational modes and S1/S2 electronic state coupling. Apply the multiconfiguration time-dependent Hartree (MCTDH) method for wave packet propagation, balancing accuracy and computational cost. Validate results against experimental absorption/phosphorescence spectra (e.g., benzene matrix fluorescence at 3.6 eV) .
Advanced: How can XPS and spectroscopic techniques clarify coordination mechanisms in pyrazine-based metal-organic frameworks (MOFs)?
Methodological Answer:
X-ray photoelectron spectroscopy (XPS) reveals binding energy shifts (e.g., pyrazine nitrogen from 400.2 eV to 400.8 eV upon Cu²⁺ coordination), indicating ligand-metal interactions. Pair with IR spectroscopy to confirm cyanide coordination (ν(CN) bands at 2209–2158 cm⁻¹) and elemental analysis for stoichiometric validation .
Advanced: What synthetic strategies optimize pyrazine coordination polymers for magnetic/conductive applications?
Methodological Answer:
Use redox-active ligands: Cr(II) ions reduce pyrazine to form Cr(III)-pyrazine networks, enhancing conductivity via delocalized electrons. Characterize magnetic coupling with SQUID magnetometry (ferrimagnetic ordering <55 K) and electrical resistance measurements (gigaohm vs. conductive regimes) . Adjust metal-ligand ratios (e.g., 2:1 K[Au(CN)₂]:MX₂) to stabilize 3D interpenetrating networks .
Basic: What experimental parameters are critical for studying pyrazine phosphorescence and energy transfer?
Methodological Answer:
Control dipole orientation relative to metal surfaces (e.g., silver) using argon spacer layers (3 Å thickness). Measure phosphorescence lifetimes with variable-temperature NMR (slow exchange at 193 K) and compare to CPS theory predictions. Use ellipsometry-derived optical constants (ε(Ag) = 3.6 + 0.15i at 3800 Å) for decay rate calculations .
Advanced: How do π-π interactions and steric effects influence pyrazine guest-host systems in MOFs?
Methodological Answer:
X-ray crystallography reveals staggered pyrazine guests (interplanar distance 3.48 Å) with π-π interactions enhancing cavity packing. Calculate packing coefficients and binding energies (Zn-N) to assess stability. Use Monte Carlo/molecular dynamics (MC/MD) simulations to confirm guest immobilization and high-spin state stabilization in magnetic frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
